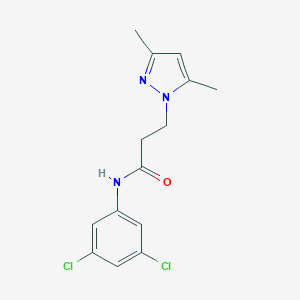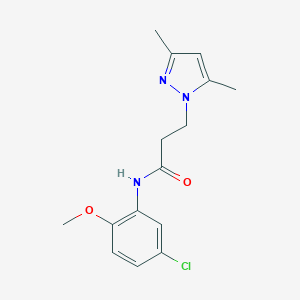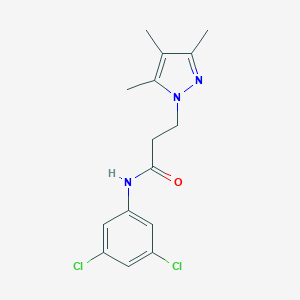![molecular formula C13H18N4O2S B497215 2,4,6-trimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide CAS No. 927640-55-9](/img/structure/B497215.png)
2,4,6-trimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-trimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide, also known as TMB-8, is a chemical compound that has been extensively studied for its potential applications in scientific research. TMB-8 is a sulfonamide derivative that has been shown to inhibit the function of intracellular calcium channels, making it a valuable tool for investigating calcium signaling pathways and their roles in various physiological processes.
作用機序
2,4,6-trimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide is a potent inhibitor of the inositol 1,4,5-trisphosphate (IP3) receptor, which is a calcium channel located on the endoplasmic reticulum membrane. This compound binds to the IP3 receptor and prevents the release of calcium ions from the endoplasmic reticulum into the cytosol. This inhibition of calcium signaling can have a wide range of effects on cellular processes, depending on the specific cell type and context.
Biochemical and Physiological Effects:
The inhibition of calcium signaling by this compound can have a wide range of effects on biochemical and physiological processes. For example, this compound has been shown to inhibit muscle contraction by blocking calcium release from the sarcoplasmic reticulum. In addition, this compound can inhibit the release of neurotransmitters from neurons by blocking calcium influx into the presynaptic terminal. This compound has also been shown to have anti-tumor effects by inhibiting calcium signaling pathways involved in cell proliferation and survival.
実験室実験の利点と制限
The advantages of using 2,4,6-trimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide in scientific research include its potency and specificity for the IP3 receptor, as well as its ability to inhibit calcium signaling in a reversible manner. However, this compound also has some limitations, including its potential toxicity and the need for careful dosing and handling to avoid unwanted effects on cellular processes.
将来の方向性
There are many potential future directions for research on 2,4,6-trimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide and its applications in scientific research. One area of interest is the development of new analogs of this compound with improved potency and specificity for the IP3 receptor. Another area of interest is the investigation of the role of calcium signaling in various disease processes, including cancer, neurodegenerative diseases, and cardiovascular disease. Finally, the development of new techniques for imaging and measuring calcium signaling in live cells and tissues could lead to new insights into the role of calcium signaling in physiological processes.
合成法
The synthesis of 2,4,6-trimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 2-(1H-1,2,4-triazol-1-yl)ethylamine in the presence of a suitable base. The resulting product is then purified using standard techniques such as column chromatography.
科学的研究の応用
2,4,6-trimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide has been widely used in scientific research as a tool for investigating calcium signaling pathways. Calcium signaling is a critical process in many physiological functions, including muscle contraction, neurotransmitter release, and gene expression. This compound has been shown to inhibit the function of intracellular calcium channels, which can be used to study the role of calcium signaling in these processes.
特性
IUPAC Name |
2,4,6-trimethyl-N-[2-(1,2,4-triazol-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2S/c1-10-6-11(2)13(12(3)7-10)20(18,19)16-4-5-17-9-14-8-15-17/h6-9,16H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOROHNYWXIFAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCN2C=NC=N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


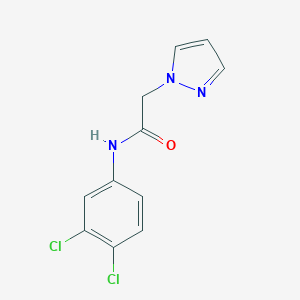

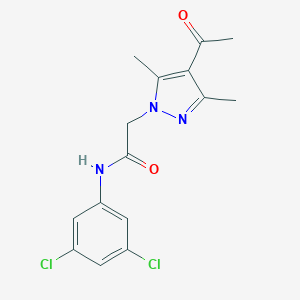
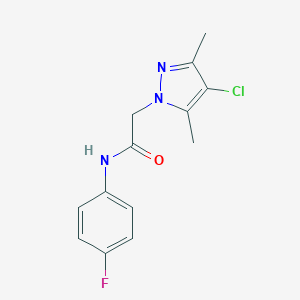
![1-Acetyl-4-[2-hydroxy-3-(4-methylpiperidyl)propoxy]-3-methoxybenzene](/img/structure/B497141.png)
![N-[(3-iodophenyl)methyl]morpholine-4-sulfonamide](/img/structure/B497142.png)
![1-{[1,1'-Biphenyl]-4-yloxy}-3-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]propan-2-ol](/img/structure/B497144.png)
